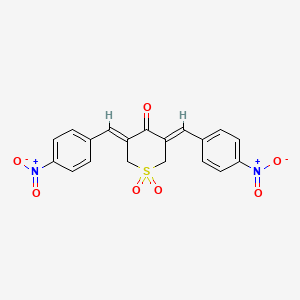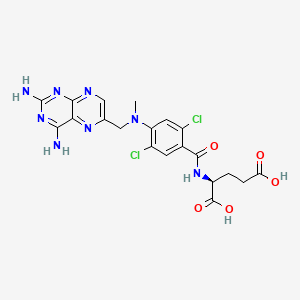
钼酸铷
描述
Rubidium molybdate is an inorganic compound with the chemical formula Rb₂MoO₄. It belongs to the family of alkali metal molybdates, which are known for their unique structural and chemical properties. Rubidium molybdate is a crystalline solid that is typically white or colorless. It is used in various scientific and industrial applications due to its stability and reactivity.
科学研究应用
Rubidium molybdate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Rubidium molybdate is studied for its potential biological effects and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty glasses and ceramics due to its unique properties.
作用机制
Target of Action
Molybdate, in its oxidized state, can be absorbed from the environment and is indispensable as part of the molybdenum cofactor (Moco), which is responsible for functionality as a prosthetic group in a variety of essential enzymes .
Mode of Action
Moco and its intermediates are highly oxygen-sensitive; therefore, the cytosolic enzymes of Moco biosynthesis undergo tight protein–protein interaction resulting in the multi-enzyme Moco biosynthesis complex .
Biochemical Pathways
Molybdate, a component of rubidium molybdate, plays a crucial role in multiple biological processes. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
It is known that alkali metal molybdates, including rubidium molybdate, evaporate congruently with the formation of monomer molecules in the vapor
Result of Action
For instance, it is part of the molybdenum cofactor, which is responsible for the functionality of a variety of essential enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium molybdate. For instance, the presence of molybdate in the environment can affect the absorption of rubidium molybdate. Additionally, the temperature can influence the evaporation of rubidium molybdate, which could potentially affect its absorption and distribution in the body .
生化分析
Biochemical Properties
Rubidium molybdate interacts with various biomolecules in biochemical reactions. After being taken up into the cells as molybdate, molybdenum is incorporated into the molybdenum cofactor . This cofactor functions as the active site of several molybdenum-requiring enzymes, playing crucial roles in multiple biological processes .
Cellular Effects
The effects of rubidium molybdate on cells are largely determined by the role of molybdate. Molybdate is involved in various cellular processes, including nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification . These processes influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of rubidium molybdate involves its conversion into molybdate and its subsequent incorporation into the molybdenum cofactor . This cofactor serves as the active site of several molybdenum-requiring enzymes, influencing enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds, such as lithium rubidium molybdate, have shown that these compounds can undergo phase transitions at certain temperatures .
Dosage Effects in Animal Models
While specific studies on the dosage effects of rubidium molybdate in animal models are limited, molybdate has been shown to have significant effects on lipid levels in diabetic rats
Metabolic Pathways
Molybdate, a component of rubidium molybdate, is involved in various metabolic pathways. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Transport and Distribution
The transport and distribution of molybdate, a component of rubidium molybdate, are mainly mediated by two types of molybdate transporters . These transporters facilitate the uptake and transport of molybdate within cells and tissues .
Subcellular Localization
Molybdate, a component of rubidium molybdate, is known to be taken up into cells and incorporated into the molybdenum cofactor . This suggests that rubidium molybdate may also be localized within cells where it can interact with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Rubidium molybdate can be synthesized through several methods. One common laboratory method involves the reaction of rubidium carbonate (Rb₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is as follows: [ Rb₂CO₃ + MoO₃ \rightarrow Rb₂MoO₄ + CO₂ ]
Industrial Production Methods: In industrial settings, rubidium molybdate is often produced by heating a mixture of rubidium hydroxide (RbOH) and molybdenum trioxide. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 2 RbOH + MoO₃ \rightarrow Rb₂MoO₄ + H₂O ]
化学反应分析
Types of Reactions: Rubidium molybdate undergoes various chemical reactions, including:
Oxidation: Rubidium molybdate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.
Substitution: Rubidium molybdate can participate in substitution reactions where rubidium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reactions with other alkali metal salts can lead to the formation of mixed molybdates.
Major Products:
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Mixed alkali metal molybdates.
相似化合物的比较
Rubidium molybdate can be compared with other alkali metal molybdates such as lithium molybdate (Li₂MoO₄), sodium molybdate (Na₂MoO₄), potassium molybdate (K₂MoO₄), and cesium molybdate (Cs₂MoO₄). Each of these compounds has unique properties based on the size and reactivity of the alkali metal cation. For example:
Lithium molybdate: Known for its high solubility in water.
Sodium molybdate: Widely used in industrial applications due to its availability and cost-effectiveness.
Potassium molybdate: Commonly used in fertilizers and as a corrosion inhibitor.
Cesium molybdate: Notable for its high density and stability.
Rubidium molybdate stands out due to its intermediate properties, making it suitable for specialized applications where other molybdates may not be as effective.
属性
IUPAC Name |
dioxido(dioxo)molybdenum;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRIIGHBJCKMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Rubidium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13718-22-4 | |
| Record name | Dirubidium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of rubidium trimolybdate hydrate and how was it determined?
A1: Rubidium trimolybdate hydrate (Rb2Mo3O10 · H2O) has a unique chain-like anionic structure. The anion forms a chain with a repeating unit of six molybdenum oxide octahedra (MoO6). Each molybdenum atom within the octahedra is also bonded to two terminal oxygen atoms. Importantly, the anion does not contain any hydroxyl (OH) groups. This structure was determined through single-crystal X-ray diffraction analysis of crystals obtained by slowly transforming a precipitated rubidium molybdate solution at 70°C. []
Q2: What are the different phases observed in rubidium molybdate at elevated temperatures?
A2: Rubidium molybdate (Rb2MoO4) undergoes phase transitions at specific temperatures. Research indicates transitions at 230°C and 550°C. The exact nature and crystal structures of these phases are not explicitly described in the provided abstracts, but the transitions themselves suggest changes in the arrangement of atoms within the crystal lattice. []
Q3: Has the thermodynamic properties of rubidium molybdate been studied?
A3: Yes, several studies have investigated the thermodynamic properties of rubidium molybdate. Researchers have determined the standard enthalpy of formation for both the solid compound (Rb2MoO4) [, ] and the aqueous molybdate ion (MoO42-) [] using calorimetric techniques. Additionally, the heat capacity of rubidium molybdate has been measured over a temperature range of 300–800 K. [] This data is crucial for understanding the stability and behavior of the compound under various conditions.
Q4: Are there any applications of rubidium molybdate in material science?
A5: Rubidium molybdate is being investigated for its potential use in ferroelectric materials. [] Specifically, lithium rubidium molybdate has shown promising ferroelectric properties. This area of research explores the relationship between the compound's structure, electrical properties, and potential applications in electronic devices.
Q5: How does rubidium molybdate relate to nuclear fuel research?
A6: Rubidium molybdate is relevant to the study of interactions between nuclear oxide fuels and their fission products. The formation of specific compounds, including cesium and rubidium molybdates, is crucial to understand during the operation of nuclear reactors. The thermodynamic data, particularly the standard enthalpies of formation, are essential for modeling these complex chemical interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)
![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)
![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)


![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)
